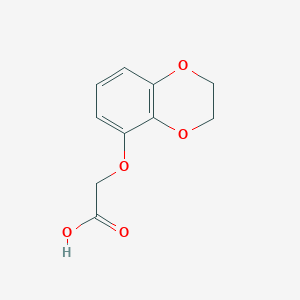

2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c11-9(12)6-15-8-3-1-2-7-10(8)14-5-4-13-7/h1-3H,4-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZRYLBMZCUXID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC=C2OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)acetic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-5-ol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzodioxane ring attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds containing benzodioxin structures can exhibit anticancer properties. For instance, studies have shown that derivatives of benzodioxin can inhibit the activity of cyclin-dependent kinases (Cdks), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .

2. Neuroprotective Effects

There is emerging evidence suggesting that 2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)acetic acid may have neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases .

3. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Research shows that benzodioxin derivatives can modulate inflammatory pathways, potentially offering therapeutic avenues for conditions such as arthritis or chronic inflammation .

Material Science Applications

1. Polymer Chemistry

In material science, this compound can serve as a monomer or additive in the synthesis of polymers. Its unique chemical properties allow it to enhance the mechanical strength and thermal stability of polymeric materials .

2. Synthesis of Functional Materials

The compound's reactivity makes it suitable for synthesizing functional materials such as sensors or catalysts. By incorporating the benzodioxin structure into various matrices, researchers can develop materials with specific electronic or catalytic properties .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with related compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Hydroxybenzoic Acid | Simpler structure; used as a precursor in various syntheses | |

| 5-Methoxybenzodioxole | Contains a methoxy group; exhibits different biological activities | |

| 6-Hydroxybenzodioxole | Hydroxyl substitution alters reactivity and solubility |

This table highlights how the specific combination of functionalities in this compound confers distinct biological properties not found in simpler analogs or those with different substituents.

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Anticancer Research

In a study focused on the development of new anticancer agents, researchers synthesized derivatives of this compound and evaluated their effects on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells while exhibiting low toxicity towards normal cells.

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of benzodioxin derivatives in models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta aggregation and protect neuronal cells from oxidative damage.

Wirkmechanismus

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 2,3-Dihydro-1,4-benzodioxin-2-ylacetic Acid (CAS 18505-92-5)

- Core Structure : Benzodioxin with acetic acid at the 2-position.

- The 5-substituted target compound may exhibit better accessibility for nucleophilic reactions due to reduced steric crowding.

- Applications : Both compounds serve as intermediates in organic synthesis, but positional differences could influence their utility in specific reactions (e.g., esterification or amidation).

Sulfonamide Derivative: 4-[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]butanoic Acid

- Core Structure: Benzodioxin with a sulfonylamino-butanoic acid chain at the 6-position.

- Key Differences: The sulfonyl group is electron-withdrawing, increasing acidity of the adjacent amine compared to the target’s ether-linked acetic acid. The longer butanoic acid chain may enhance lipophilicity, affecting membrane permeability.

Heterocyclic Analog: 2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic Acid (CAS 887031-24-5)

- Core Structure : Benzodioxin fused to a thiazole ring with acetic acid.

- Key Differences: The thiazole ring introduces π-π stacking and hydrogen-bonding capabilities via its amino group. Higher molecular weight (~306 vs. ~196) may reduce solubility but improve target specificity in kinase or receptor binding.

- Applications : Pharmacological research, particularly in kinase inhibition, leveraging thiazole’s role in bioactive molecules.

Natural Product Analog: Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Core Structure: Catechol (dihydroxybenzene) with a propenoic acid chain.

- Key Differences: Caffeic acid’s phenolic hydroxyl groups confer antioxidant activity, absent in the benzodioxin-based target. The target’s dioxane ring enhances metabolic stability compared to caffeic acid’s oxidation-prone catechol.

- Applications : While caffeic acid is used in supplements and cosmetics, the target compound may find niche roles in stable synthetic precursors.

Comparative Data Table

Research Findings and Implications

- Reactivity : The target’s ether-linked acetic acid is less reactive than sulfonamides but offers versatility in conjugation (e.g., prodrug synthesis).

- Biological Activity : Thiazole-containing analogs show promise in targeting kinases, while the target’s simplicity may favor anti-inflammatory or antimicrobial applications.

- Stability : The benzodioxin core enhances stability over catechols (e.g., caffeic acid ), making it suitable for prolonged biological studies.

Biologische Aktivität

2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)acetic acid (CAS No. 4442-53-9) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activities associated with this compound, including its anticancer properties and antioxidant effects, supported by recent research findings.

- Molecular Formula : C10H10O5

- Molecular Weight : 210.18 g/mol

- Structural Characteristics : The compound features a benzodioxin moiety which is significant for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of benzodioxole, including this compound, exhibit promising anticancer properties. Notably:

- Cell Line Studies : In vitro tests demonstrated that certain derivatives significantly reduced the secretion of alpha-fetoprotein (α-FP) in Hep3B liver cancer cells, with values dropping from 2519.17 ng/ml in untreated cells to 1625.8 ng/ml with compound 2a (a derivative closely related to the compound of interest) .

- Cell Cycle Arrest : Compound 2a induced G2-M phase arrest in Hep3B cells, comparable to the known chemotherapeutic agent doxorubicin . This suggests that similar mechanisms may be at play for this compound.

Antioxidant Activity

The antioxidant capacity of compounds containing the benzodioxole structure has also been evaluated:

- DPPH Assay : In vitro antioxidant activity was assessed using the DPPH radical scavenging method. Compounds derived from benzodioxole showed varying degrees of antioxidant activity compared to Trolox, a standard antioxidant .

Table of Biological Activities

| Compound | Activity Type | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Compound 2a | Anticancer | 3.94 | G2-M Arrest |

| Compound 2b | Anticancer | 9.12 | Moderate Effect |

| Trolox | Antioxidant | 7.72 | Free Radical Scavenging |

Case Study: Synthesis and Evaluation

A study focused on synthesizing various benzodioxole derivatives revealed that compounds with amide substitutions exhibited potent anticancer activity against Hep3B cell lines. The study highlighted the relationship between structural modifications and biological efficacy, indicating that further exploration into similar compounds could yield significant therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)acetic acid and its derivatives?

- Methodological Answer : A common approach involves refluxing intermediates with acetic acid and sodium acetate, as demonstrated in heterocyclic compound synthesis (e.g., 3-formyl-indole derivatives) . For benzodioxin-substituted carboxylic acids, coupling reactions under acidic conditions (e.g., using carrageenan-induced edema assay precursors) are effective, yielding analogs with anti-inflammatory activity comparable to Ibuprofen . Key steps include protecting group strategies for the benzodioxin core and optimizing reaction times (3–5 hours) to improve yield and purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds is standard for quality control . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (Exact Mass: e.g., 314.0822 for related derivatives) confirm structural identity . For derivatives with bromo or chloro substituents, elemental analysis and X-ray crystallography (if crystalline) resolve stereochemical ambiguities .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Methodological Answer : Anti-inflammatory activity is assessed via carrageenan-induced rat paw edema assays, where benzodioxin-acetic acid derivatives show dose-dependent inhibition of prostaglandin synthesis . For receptor-binding studies, dopamine D2 and serotonin 5-HT3 receptor antagonism assays (using radioligand displacement) are relevant, as seen in structurally related benzamide derivatives .

Advanced Research Questions

Q. How do substituents on the benzodioxin ring influence pharmacological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl at position 8) enhance anti-inflammatory potency, while bulky substituents reduce bioavailability . Computational docking (e.g., COX-2 enzyme binding) and pharmacokinetic modeling (logP, polar surface area) guide rational design. For example, 8-chloro derivatives (e.g., sc-351597) exhibit improved metabolic stability over unsubstituted analogs .

Q. What mechanistic insights explain contradictory bioactivity data in different studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity) or impurity profiles. For instance, >97.0% purity (by HPLC) minimizes off-target effects in receptor-binding studies . Redox-active metabolites (e.g., sulfoxide derivatives) may also alter activity, necessitating metabolite profiling via LC-MS/MS .

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Methodological Answer : Scale-up requires solvent optimization (e.g., switching from acetic acid to ethanol/water mixtures) and catalytic methods (e.g., palladium-mediated coupling for halogenated derivatives) . Process Analytical Technology (PAT) tools monitor reaction progression in real-time, reducing byproducts. For example, yields improve from 60% to 85% under controlled temperature (70–80°C) and inert atmospheres .

Q. What in vivo models are appropriate for evaluating toxicity and efficacy?

- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) assess acute toxicity (LD50) and chronic exposure effects (28-day OECD guidelines). For anti-inflammatory testing, collagen-induced arthritis models validate efficacy, while histopathology evaluates gastrointestinal safety (a common NSAID side effect) . Pharmacokinetic studies using radiolabeled analogs (e.g., ¹⁴C-tracers) quantify tissue distribution and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.